molecular formula C4H8FNO B2968813 (3S,4R)-4-Fluorotetrahydrofuran-3-amine CAS No. 1627196-89-7

(3S,4R)-4-Fluorotetrahydrofuran-3-amine

Cat. No.: B2968813
CAS No.: 1627196-89-7
M. Wt: 105.112
InChI Key: QEFNMXYQEIJFEA-IMJSIDKUSA-N
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Description

(3S,4R)-4-Fluorotetrahydrofuran-3-amine is a fluorinated amine derivative featuring a tetrahydrofuran (THF) ring system. Its stereochemistry at positions 3 (S) and 4 (R) is critical for its physicochemical and biological properties. Fluorine substitution enhances metabolic stability and bioavailability in drug candidates, making this compound a valuable scaffold in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-fluorooxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMXYQEIJFEA-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluorotetrahydrofuran-3-amine typically involves the use of enantioselective catalytic methods to ensure the desired stereochemistry. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a fluorinated furan derivative, using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization. The choice of catalysts and solvents is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

(3S,4R)-4-Fluorotetrahydrofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity. The stereochemistry ensures that the compound fits precisely into the active sites of target proteins, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

(2R,3S)-N-methyl-2-phenyltetrahydrofuran-3-amine (3a)

  • Molecular Formula: C₁₁H₁₅NO
  • Key Features : Aromatic phenyl substituent at C2, methylamine group at C3.
  • Synthesis: Prepared via Rh₂(esp)₂-catalyzed intramolecular aminoetherification of (E)-4-phenylbut-3-en-1-ol with TsONHMe, yielding 3a in moderate efficiency .
  • Relevance : Demonstrates the impact of aromatic substituents on ring conformation and intermolecular interactions.

(3S,4S)-4-(4-Fluorophenyl)tetrahydrofuran-3-amine

  • Molecular Formula: C₁₀H₁₂FNO
  • Key Features : 4-Fluorophenyl substituent at C4, stereochemistry (3S,4S).
  • Properties : Molecular weight 181.21; lacks N-methylation, increasing polarity compared to methylated analogs .
  • Applications: Potential as a chiral building block for fluorinated pharmaceuticals.

Heterocyclic Variants: Pyran and Pyrrolidine Derivatives

(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine

  • Molecular Formula: C₅H₁₀FNO
  • Key Features : Six-membered pyran ring (vs. five-membered THF), (3S,4S) stereochemistry.
  • Synthesis : Achieved via optimized routes with reported yields up to 100% .
  • Properties : Lower molecular weight (119.14) and altered ring strain compared to THF analogs, influencing solubility and metabolic stability .

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine

  • Molecular Formula : C₅H₁₁FN₂
  • Key Features : Pyrrolidine (five-membered nitrogen-containing ring), methylamine group at C3.

Comparative Data Table

Compound Molecular Formula Molecular Weight Ring Type Key Substituents Synthesis Yield
This compound C₄H₈FNO* ~117.11* Tetrahydrofuran Fluorine (C4), amine (C3) Not reported
(2R,3S)-3a C₁₁H₁₅NO 177.24 Tetrahydrofuran Phenyl (C2), N-Me (C3) Moderate
(3S,4S)-4-(4-Fluorophenyl) C₁₀H₁₂FNO 181.21 Tetrahydrofuran 4-Fluorophenyl (C4) Not reported
(3S,4S)-3-Fluorotetrahydro-2H-pyran C₅H₁₀FNO 119.14 Pyran Fluorine (C3) Up to 100%
(3S,4R)-4-Fluoro-1-methylpyrrolidin C₅H₁₁FN₂ 118.15 Pyrrolidine Fluorine (C4), N-Me (C1) Not reported

*Inferred from structural analogy.

Key Research Findings

Stereochemical Impact : The (3S,4R) configuration in the target compound distinguishes it from (3S,4S) diastereomers, which exhibit different bioavailability and target-binding affinities .

Fluorine Effects : Fluorination at C4 in THF analogs enhances metabolic stability by resisting oxidative degradation, a feature critical for CNS-active drugs .

Synthetic Efficiency: Pyran derivatives (e.g., C₅H₁₀FNO) demonstrate higher synthetic yields than THF analogs, likely due to reduced ring strain .

Biological Relevance : N-Methylation in compounds like 3a reduces polarity, improving blood-brain barrier penetration compared to unmethylated amines .

Biological Activity

Introduction

(3S,4R)-4-Fluorotetrahydrofuran-3-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, synthesis, and related case studies.

Chemical Structure and Synthesis

The compound's structure features a tetrahydrofuran ring with a fluorine atom at the 4-position and an amine group at the 3-position. Its synthesis often involves various fluorination techniques that enhance its pharmacological properties. For example, the use of chiral catalysts in the synthesis process can yield compounds with high enantiomeric purity, which is crucial for biological activity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of fluorinated nucleoside analogs, including this compound. The compound has been tested against several viral polymerases and has shown varying degrees of inhibitory activity. For instance:

  • Inhibition of Hepatitis B Virus (HBV) : In vitro assays demonstrated that certain fluorinated nucleosides exhibit significant inhibition of HBV replication, with effective concentrations (EC50) in the nanomolar range. Although specific data for this compound is limited, its structural analogs have shown promising results .
  • Inhibition of Influenza Virus : Compounds similar to this compound have been evaluated for their ability to inhibit influenza virus replication. For example, 4′-fluorouridine derivatives were reported to have EC50 values as low as 0.12 µM against influenza viruses .

Cytotoxicity and Selectivity

One of the critical aspects of evaluating any potential therapeutic agent is its cytotoxicity. Preliminary studies indicate that this compound exhibits low cytotoxicity at concentrations that effectively inhibit viral replication. This selectivity is vital for developing safe antiviral therapies .

Study 1: Antiviral Activity Against HBV

A recent study synthesized several nucleoside analogs, including those based on tetrahydrofuran structures. The research showed that specific modifications at the 2′ and 3′ positions significantly impacted antiviral efficacy against HBV. The results indicated that compounds with a fluorine substitution at strategic positions could enhance antiviral activity while maintaining low cytotoxicity .

Study 2: Fluorinated Nucleosides Against Influenza

Another research effort focused on synthesizing and testing various fluorinated nucleosides against influenza A virus. The study found that certain derivatives had potent antiviral activity with EC50 values comparable to established antiviral agents. These findings suggest that this compound may share similar mechanisms of action due to its structural characteristics .

Table: Summary of Biological Activities

CompoundTarget VirusEC50 (µM)Cytotoxicity
This compoundHBVTBDLow
4′-FluorouridineInfluenza A<0.12Low
2′-Hydroxymethyl triphosphateHIV-10.32Low

Q & A

Q. What are the recommended synthetic routes for (3S,4R)-4-Fluorotetrahydrofuran-3-amine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves fluorination of a tetrahydrofuran precursor. For example, a reductive amination approach using NaCNBH₃ and AcOH in 1,2-dichloroethane under controlled pH and temperature (room temperature, overnight) can yield the desired stereoisomer . Stereochemical purity is highly sensitive to solvent polarity and catalyst choice; chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) may enhance enantiomeric excess (e.e.) . Post-synthesis purification via column chromatography or crystallization is critical to isolate the (3S,4R) isomer .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For example, single-crystal X-ray diffraction studies on analogous fluorinated tetrahydrofuran derivatives (e.g., (3S,4R)-4-(4-fluorophenyl)piperidinium chloride) have resolved bond angles and torsion angles to validate configurations . Alternatively, chiral HPLC with a polar stationary phase (e.g., amylose-based) coupled with circular dichroism (CD) spectroscopy can differentiate enantiomers .

Advanced Research Questions

Q. How does the fluorine substituent at the C4 position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The C4-fluorine atom introduces both steric and electronic effects. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the fluorine may reduce reaction rates in bulky environments. Computational modeling (DFT studies) of transition states can predict regioselectivity . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to quantify electronic contributions .

Q. What analytical strategies resolve discrepancies in reported yields for this compound synthesis across different protocols?

  • Methodological Answer : Yield discrepancies often arise from variations in reaction scale, purification methods, or stereochemical byproducts. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent ratio). For example, THF as a solvent improves solubility of intermediates but may form peroxides over time, requiring strict inert atmosphere controls . Comparative LC-MS analysis of crude reaction mixtures can quantify unreacted starting materials or diastereomers .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for long-term storage?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring can detect degradation products. Fluorinated tetrahydrofurans are prone to hydrolysis at extreme pH; buffered solutions (pH 6–8) and inert storage conditions (-20°C under argon) are recommended . Solid-state stability is enhanced by lyophilization or formulation as a hydrochloride salt, as seen in related amine derivatives .

Q. What role does this compound play in modulating biological targets, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : Fluorine’s bioisosteric properties can enhance binding affinity to enzymes or receptors. For example, fluorinated tetrahydrofurans are used as rigid scaffolds in opioid receptor ligands . SAR studies require systematic substitution at the C3-amine or C4-fluorine positions, followed by in vitro assays (e.g., radioligand binding). Molecular docking simulations using cryo-EM structures of target proteins (e.g., GPCRs) can rationalize observed activity .

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